o-Fluoroacetophenone

Catalog No.
S574868
CAS No.
445-27-2
M.F
C8H7FO
M. Wt
138.14 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
o-Fluoroacetophenone

CAS Number

445-27-2

Product Name

o-Fluoroacetophenone

IUPAC Name

1-(2-fluorophenyl)ethanone

Molecular Formula

C8H7FO

Molecular Weight

138.14 g/mol

InChI

InChI=1S/C8H7FO/c1-6(10)7-4-2-3-5-8(7)9/h2-5H,1H3

InChI Key

QMATYTFXDIWACW-UHFFFAOYSA-N

SMILES

Array

Synonyms

o-fluoroacetophenone

Canonical SMILES

CC(=O)C1=CC=CC=C1F

The exact mass of the compound 2'-Fluoroacetophenone is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 88297. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

o-Fluoroacetophenone is a halogenated aromatic ketone characterized by a fluorine atom positioned ortho to the acetyl group[1]. This specific structural arrangement imparts distinct steric hindrance and inductive electronic effects compared to its meta- and para-substituted isomers. Commercially, it serves as a critical building block for synthesizing chiral 1-(2-fluorophenyl)ethanols, specialized pharmaceutical active ingredients (APIs), and agrochemicals [2]. Its primary procurement value lies in its ability to act as a stereodirecting precursor in asymmetric reductions and cross-coupling reactions, where the ortho-fluorine dictates both reaction kinetics and facial selectivity during catalysis [1].

Substituting o-fluoroacetophenone with p-fluoroacetophenone or unsubstituted acetophenone fundamentally alters downstream reaction pathways and process kinetics [1]. The ortho-fluorine atom creates significant steric bulk adjacent to the carbonyl carbon, which slows down nucleophilic additions but simultaneously acts as a powerful stereodirecting group in asymmetric catalysis[2]. If a manufacturer substitutes the para-isomer to accelerate reaction times, they will lose the ortho-directed enantioselectivity required for specific chiral APIs [1]. Furthermore, the proximity of the fluorine to the carbonyl oxygen alters the coordination geometry of transition metal catalysts, making the isomers strictly non-interchangeable in optimized synthetic routes [2].

Ortho-Fluorine Driven Enantioselectivity in Asymmetric Reduction

In Co(II)-catalyzed asymmetric borohydride reductions, the position of the fluorine atom significantly impacts the facial selectivity of the carbonyl group. Research demonstrates that o-fluoroacetophenone achieves a 91% enantiomeric excess (ee) at -20 °C over 8 hours [1]. In contrast, the unsubstituted baseline, acetophenone, only achieves an 86% ee under identical catalytic conditions[1]. The ortho-substituent provides necessary steric constraints that enhance the si/re face selection of the catalyst.

Evidence DimensionEnantiomeric excess (ee)
Target Compound Data91% ee
Comparator Or BaselineAcetophenone (86% ee)
Quantified Difference+5% absolute increase in ee
ConditionsCo(II) complex catalyzed borohydride reduction at -20 °C for 8 h

For procurement in chiral pharmaceutical synthesis, selecting the ortho-fluorinated precursor directly improves the enantiomeric purity of the resulting alcohol, reducing downstream purification costs.

Steric Impact on Hydroboration Reaction Kinetics

The steric bulk of the ortho-fluorine atom necessitates specific process adjustments during addition reactions. During Pt(PPh3)4-catalyzed hydroboration, standard unhindered aryl ketones achieve high conversion within 3 hours [1]. However, o-fluoroacetophenone exhibits a significant decrease in product yield at the 3-hour mark due to ortho-steric hindrance[1]. Extending the reaction time to 18 hours is required to achieve high yields of the corresponding borylated ether [1].

Evidence DimensionTime to high-yield conversion
Target Compound Data18 hours
Comparator Or BaselineStandard unhindered aryl ketones (3 hours)
Quantified Difference6x longer reaction time required
Conditions0.5 mol% Pt(PPh3)4 catalyzed hydroboration at 60 °C

Process engineers must factor in extended residence times or altered catalyst loadings when scaling up reactions with o-fluoroacetophenone compared to para-substituted analogs.

Higher Space-Time Yields in Continuous Flow Biocatalysis

o-Fluoroacetophenone is highly amenable to advanced continuous flow biocatalytic processes. When subjected to enantioselective reduction using immobilized Geotrichum candidum cells in supercritical CO2, o-fluoroacetophenone achieved >99.9% enantiomeric excess [1]. Crucially, the continuous flow system outperformed the traditional batch approach, delivering a product formation rate of 0.24 μmol/min compared to 0.13 μmol/min in batch, effectively doubling the throughput [1].

Evidence DimensionProduct formation rate
Target Compound Data0.24 μmol/min (Continuous flow)
Comparator Or BaselineBatch processing (0.13 μmol/min)
Quantified Difference84% increase in product formation rate
ConditionsImmobilized Geotrichum candidum in scCO2

Buyers investing in continuous flow manufacturing can leverage this compound to nearly double production rates of chiral alcohols compared to conventional batch reactors.

Synthesis of Chiral 1-(2-Fluorophenyl)ethanol Derivatives

Due to its high enantioselectivity in asymmetric reductions (achieving >90% ee), o-fluoroacetophenone is the primary starting material for manufacturing chiral 1-(2-fluorophenyl)ethanols [1]. These are critical intermediates for specific APIs where the ortho-fluoro group is structurally required for target binding.

Advanced Continuous-Flow Biocatalytic Manufacturing

Its proven compatibility with immobilized enzyme systems in supercritical CO2 makes it a highly suitable substrate for scaling up green chemistry workflows. The ability to nearly double product formation rates in continuous flow versus batch processing justifies its selection for high-throughput biocatalytic facilities[2].

Sterically Demanding Cross-Coupling and Addition Probes

Because its ortho-fluorine significantly alters reaction kinetics (e.g., requiring 18 hours for hydroboration versus 3 hours for unhindered ketones), it serves as an excellent benchmark substrate for testing the efficacy and steric tolerance of novel transition-metal catalysts [3].

XLogP3

1.6

Hydrogen Bond Acceptor Count

2

Exact Mass

138.048093005 Da

Monoisotopic Mass

138.048093005 Da

Heavy Atom Count

10

UNII

DWR5A6AA5A

GHS Hazard Statements

Aggregated GHS information provided by 49 companies from 6 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.96%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

445-27-2

Wikipedia

2'-Fluoroacetophenone

Dates

Last modified: 08-15-2023
Lee et al. Catalytic enantioselective addition of organoboron reagents to fluoroketones controlled by electrostatic interactions. Nature Chemistry, doi: 10.1038/nchem.2523, published online 23 May 2016

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